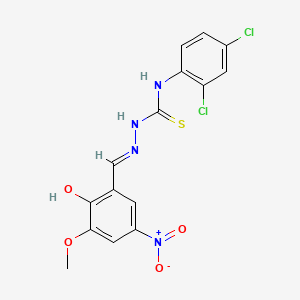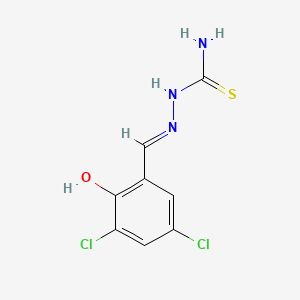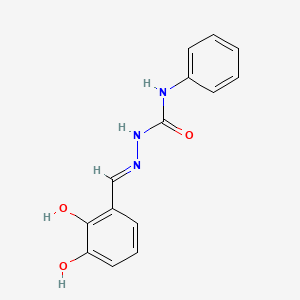![molecular formula C13H11ClN4O B604762 2-(2-氯苯基)-3,4-二甲基-2H-吡唑并[3,4-d]哒嗪-7-醇 CAS No. 1081115-11-8](/img/structure/B604762.png)
2-(2-氯苯基)-3,4-二甲基-2H-吡唑并[3,4-d]哒嗪-7-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential pharmacological properties.
作用机制
Target of Action
The compound, also known as 2-(2-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of biological activities, including anticancer properties . They have been reported to inhibit various protein kinases, making them potential targets for cancer treatment .
Mode of Action
Pyrazolo[3,4-d]pyrimidines are known to inhibit protein kinases, which play a crucial role in cell signaling . By inhibiting these kinases, the compound could potentially disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
The compound’s interaction with protein kinases could affect various biochemical pathways. Protein kinases are involved in many cellular processes, including cell growth, differentiation, and apoptosis . Therefore, the inhibition of these kinases could disrupt these processes, leading to the death of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit protein kinases suggests that it could potentially have good bioavailability and be able to reach its target sites in the body .
Result of Action
The compound’s anticancer activity is likely due to its ability to inhibit protein kinases and disrupt cell signaling pathways . This could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action .
实验室实验的优点和局限性
One advantage of using 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol in lab experiments is its potential to interact with specific biological targets. This compound has been shown to exhibit potent activity against various enzymes and receptors, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in vivo.
未来方向
There are several future directions for the study of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol. One direction is the development of this compound as a therapeutic agent for various diseases such as cancer and neurological disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to investigate its potential interactions with other drugs and compounds.
合成方法
The synthesis of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol can be achieved through a multi-step process involving the reaction of 2-chlorobenzaldehyde with 3,4-dimethylaniline to form 2-(2-chlorophenyl)-3,4-dimethylquinoline. This intermediate compound is then subjected to a cyclization reaction with hydrazine hydrate to form the final product.
科学研究应用
抗癌活性
具有吡唑并[3,4-d]嘧啶骨架的化合物在抑制癌细胞生长方面已显示出可喜的结果。 具体而言,该化合物的衍生物已证明对乳腺腺癌 (MCF-7) 和肺癌 (A549) 细胞系具有 体外细胞毒活性 {svg_1}。抑制癌细胞增殖的能力使这些化合物成为作为抗癌剂进一步优化的潜在候选者。
生化分析
Biochemical Properties
2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis . The interaction between 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol and these enzymes is primarily through binding to the active site, leading to inhibition of their catalytic activity.
Cellular Effects
The effects of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol on various types of cells and cellular processes are significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival . Additionally, 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol can alter the expression of genes related to apoptosis and cell cycle regulation, thereby affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol can result in changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins can facilitate its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
2-(2-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-6-4-3-5-9(10)14)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRHLPQJVSFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604679.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![Ethyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B604686.png)


![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B604691.png)
![3-({2-hydroxy-3-nitrobenzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B604692.png)

![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B604698.png)
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)


